tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate molecular weight
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate molecular weight
An In-Depth Technical Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: A Core Scaffold for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. We will delve into its fundamental properties, strategic importance in modern medicinal chemistry, and provide actionable protocols for its integration into synthetic workflows, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
The Strategic Value of the Diazaspiro[3.4]octane Scaffold
In the landscape of drug discovery, moving beyond flat, aromatic structures towards more three-dimensional molecules is a key strategy for improving selectivity, potency, and physicochemical properties. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are exemplary of this design principle. The 1,6-diazaspiro[3.4]octane core, in particular, offers a rigid, sp³-rich framework that is gaining significant traction.[1] Its defined three-dimensional geometry allows for precise spatial orientation of appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate is a key building block that provides access to this valuable scaffold. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate for multi-step syntheses. Its most prominent application to date is in the construction of linkers for PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system.[2][3]
Physicochemical and Structural Properties
A precise understanding of a molecule's properties is the foundation of its effective application. The key identifiers and computed properties for tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Weight | 212.29 g/mol | [4] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [4] |
| CAS Number | 1158749-79-1 | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCN2 | [4] |
| IUPAC Name | tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate | [4] |
| Synonyms | 6-Boc-1,6-diazaspiro[3.4]octane, N6-Boc-1,6-diazaspiro[3.4]octane | [4] |
| XLogP3-AA (Predicted) | 0.8 | [4] |
Structure:
Core Application: A Versatile Building Block for PROTAC Linkers
PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[5] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is not merely a spacer; its length, rigidity, and composition are critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex (POI-PROTAC-E3 Ligase).[5] The diazaspiro[3.4]octane scaffold is an excellent component for these linkers because its rigidity can help pre-organize the molecule into a productive conformation for ternary complex formation, a crucial factor for efficient degradation.
Representative Synthetic Protocol: Amide Bond Formation
To integrate the spirocyclic core into a larger molecule, the Boc protecting group is typically removed to liberate the secondary amine. This amine can then undergo a variety of coupling reactions. Below is a validated, self-contained protocol for a standard amide bond formation, a common step in extending a PROTAC linker.
Objective: To couple the deprotected 1,6-diazaspiro[3.4]octane with a generic carboxylic acid (R-COOH), representing the next piece of the linker or a ligand itself.
Workflow Diagram
Part A: Boc Group Deprotection
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Reagent Preparation: In a fume hood, prepare a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). For example, add 2 mL of TFA to 8 mL of DCM in a clean, dry flask.
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Dissolution: Dissolve 1.0 equivalent of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate in a minimal amount of DCM.
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Reaction: Add the substrate solution to the TFA/DCM solution at room temperature and stir.
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Causality: TFA is a strong acid that cleaves the acid-labile tert-butyl carbamate (Boc) group, liberating the secondary amine as its TFA salt. DCM is a standard, non-reactive solvent for this transformation.
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Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).
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Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting crude product is the TFA salt of 1,6-diazaspiro[3.4]octane, which can often be used directly in the next step.
Part B: Amide Coupling
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Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1.2 equivalents of the desired carboxylic acid (R-COOH) and 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
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Causality: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the amine.
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Activation: Stir the carboxylic acid/HATU mixture for 10-15 minutes at room temperature to allow for pre-activation.
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Coupling Reaction: Dissolve the crude 1,6-diazaspiro[3.4]octane TFA salt (1.0 equivalent) in DMF and add it to the activated carboxylic acid mixture.
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Base Addition: Add 3.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA neutralizes the TFA salt of the amine and the hexafluorophosphate salt generated during the activation step, allowing the free amine to participate in the reaction. An excess is used to drive the reaction to completion.
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Reaction: Stir the mixture at room temperature overnight.
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Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
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Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.
Broader Therapeutic Applications
While its role in PROTACs is prominent, the diazaspiro[3.4]octane scaffold is a privileged structure with potential across various therapeutic areas. Studies have shown that derivatives can act as bioisosteres for common motifs like piperazine, leading to novel PARP inhibitors.[6] Furthermore, related compounds have demonstrated significant activity against infectious diseases, including malaria and tuberculosis.[7][8] This versatility underscores the value of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate as a starting point for exploratory and lead optimization campaigns.
Safety and Handling
As a research chemical, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate requires careful handling.
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Hazard Identification: GHS classifications indicate it causes skin irritation, serious eye damage, and may cause respiratory irritation.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate is more than just a chemical reagent; it is a key enabling tool for accessing novel, three-dimensional chemical space. Its rigid spirocyclic core provides a robust platform for the rational design of sophisticated molecules, most notably as a linker component in the rapidly advancing field of targeted protein degradation. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their pursuit of the next generation of therapeutics.
References
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Reilly, S. W., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. Available at: [Link]
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Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]
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Nikiforov, A., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Available at: [Link]
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ResearchGate. (2022). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]
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Royal Society of Chemistry. (2021). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]
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ResearchGate. (2024). tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 28 synthetic route. Available at: [Link]
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PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. Available at: [Link]
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National Institutes of Health (NIH). (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]
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